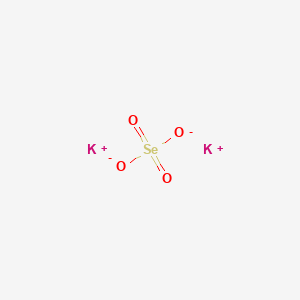
Potassium selenate
Vue d'ensemble
Description
Potassium selenate (K2SeO4) is an odorless, white solid that forms as the potassium salt of selenic acid . It is used in various applications, including the production of selenium trioxide and the treatment of selenium deficiency in livestock .
Synthesis Analysis
Potassium selenate is produced by the reaction of selenium trioxide and potassium hydroxide . The reaction is as follows: SeO3 + 2 KOH → K2SeO4 + H2O . Alternatively, it can be made by treating selenous acid with potassium hydroxide, followed by oxidation of the resulting potassium selenite with bromine water .Molecular Structure Analysis
The molecular formula of Potassium selenate is K2SeO4 . It has an average mass of 221.154 Da and a monoisotopic mass of 221.823593 Da .Chemical Reactions Analysis
Potassium selenate has weak oxidizing or reducing powers. Redox reactions can still occur . The majority of compounds in this class are slightly soluble or insoluble in water. If soluble in water, then the solutions are usually neither strongly acidic nor strongly basic .Physical And Chemical Properties Analysis
Potassium selenate is a colorless, odorless, hygroscopic crystal . It has a density of 3.07 g/cm3 . It is soluble in water, with solubility increasing with temperature (1.07 g/ml at 0 °C, 1.11 g/ml at 20 °C, and 1.22 g/ml at 100 °C) . Its crystal structure is orthorhombic .Applications De Recherche Scientifique
Crystal Structure and Spectroscopy : Potassium beryllium selenate dihydrate (K2Be(SeO4)2·2H2O) was synthesized and its crystal structure analyzed, providing insights into its potential applications in crystallography and materials science (Georgiev et al., 2005).
Analogues in Jarosite-Type Compounds : Selenate analogues of sodium and potassium jarosite were produced, suggesting the possibility of selenate analogues for various jarosite-type compounds, which could have implications in geology and mineralogy (Dutrizac et al., 1981).
Lattice Dynamics : A study on the lattice dynamics of potassium selenate using a rigid-ion model provided insights into the phonon dynamics of the system, which is crucial for understanding material properties at the atomic level (Etxebarria et al., 1990).
Selective Adsorption : Research on the selective selenate adsorption on cationated amino-functionalized MCM-41 demonstrated its potential in environmental applications, particularly in water purification and remediation (Yokoi et al., 2003).
Thermal Transport Properties : The thermal transport properties of potassium selenate crystal were studied, revealing its potential applications in thermal management and materials science (Philip & Manjusha, 2009).
Antigenotoxic Properties : Selenium compounds, including selenate, were evaluated for their antigenotoxic properties against potassium dichromate and hydrogen peroxide, indicating their potential in medical and biochemical research (Cemeli et al., 2003).
Agricultural Applications : The effects of selenium, including potassium selenate, on the yield and macronutrient content in maize were studied, suggesting its use in agriculture and soil science (Płaczek & Patorczyk-Pytlik, 2014).
Safety And Hazards
Potassium selenate is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .
Orientations Futures
While specific future directions for Potassium selenate are not explicitly mentioned in the sources, selenium compounds have been the subject of extensive research due to their importance in human and animal health, as well as their environmental impact . Future research may focus on optimizing the use of selenium compounds in various applications, understanding their environmental impact, and developing effective methods for their detection and removal .
Propriétés
IUPAC Name |
dipotassium;selenate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJAPBTUDGMKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-08-6 (Parent) | |
| Record name | Potassium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00889579 | |
| Record name | Selenic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Potassium selenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium selenate | |
CAS RN |
7790-59-2 | |
| Record name | POTASSIUM SELENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4328 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99798PU7MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















